molecular formula C13H17N B13623928 3-((2,3-Dihydro-1h-inden-5-yl)methyl)azetidine

3-((2,3-Dihydro-1h-inden-5-yl)methyl)azetidine

Cat. No.: B13623928
M. Wt: 187.28 g/mol
InChI Key: ICVAYSYPMSMCOL-UHFFFAOYSA-N
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Description

3-((2,3-Dihydro-1h-inden-5-yl)methyl)azetidine is a chemical compound that features an azetidine ring attached to a 2,3-dihydro-1H-indene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2,3-Dihydro-1h-inden-5-yl)methyl)azetidine typically involves the reaction of 2,3-dihydro-1H-indene with azetidine under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the azetidine, followed by nucleophilic substitution with the 2,3-dihydro-1H-indene derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-((2,3-Dihydro-1h-inden-5-yl)methyl)azetidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

3-((2,3-Dihydro-1h-inden-5-yl)methyl)azetidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-((2,3-Dihydro-1h-inden-5-yl)methyl)azetidine involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, modulating their activity. The 2,3-dihydro-1H-indene moiety may contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((2,3-Dihydro-1h-inden-5-yl)methyl)azetidine is unique due to the combination of the azetidine ring and the 2,3-dihydro-1H-indene moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C13H17N

Molecular Weight

187.28 g/mol

IUPAC Name

3-(2,3-dihydro-1H-inden-5-ylmethyl)azetidine

InChI

InChI=1S/C13H17N/c1-2-12-5-4-10(7-13(12)3-1)6-11-8-14-9-11/h4-5,7,11,14H,1-3,6,8-9H2

InChI Key

ICVAYSYPMSMCOL-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)CC3CNC3

Origin of Product

United States

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